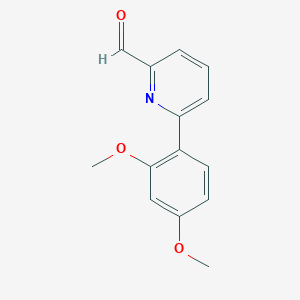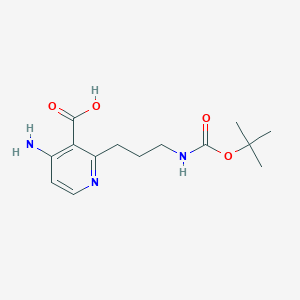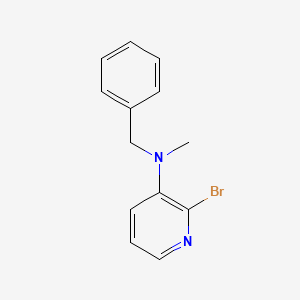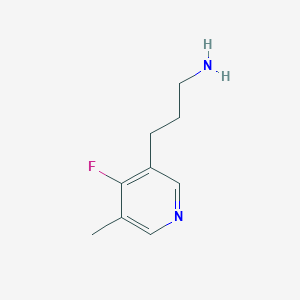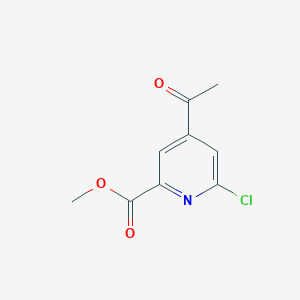
Methyl 4-acetyl-6-chloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyl-6-chloropyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a methyl ester group at the 2-position, an acetyl group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-chloropyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-chloropyridine-2-carboxylate.
Acetylation: The acetyl group is introduced at the 4-position using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-acetyl-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Products include 6-amino or 6-thio derivatives of the original compound.
Reduction: The major product is Methyl 4-(1-hydroxyethyl)-6-chloropyridine-2-carboxylate.
Oxidation: The major product is 4-acetyl-6-chloropyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-acetyl-6-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-acetyl-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 2,6-dichloropyridine-4-carboxylate
Comparison:
- Methyl 6-chloropyridine-2-carboxylate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
- Methyl 2-chloropyridine-4-carboxylate: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
- Methyl 2,6-dichloropyridine-4-carboxylate: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
methyl 4-acetyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3 |
Clé InChI |
YGJMSOIVABJRBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


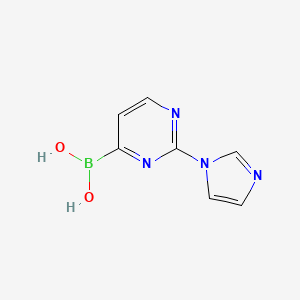
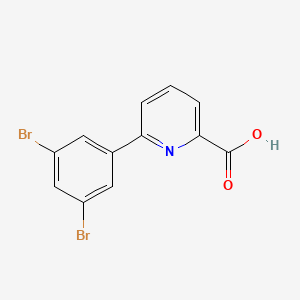
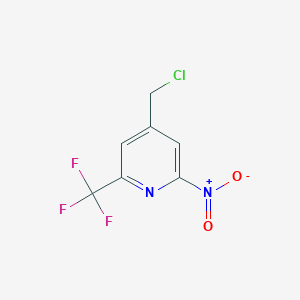
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)

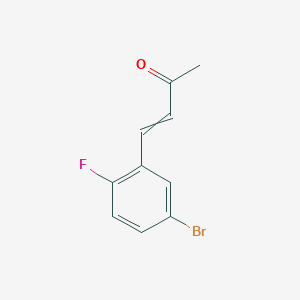
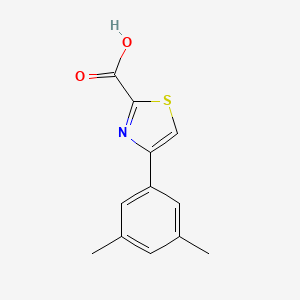

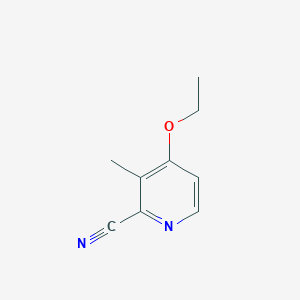
![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
